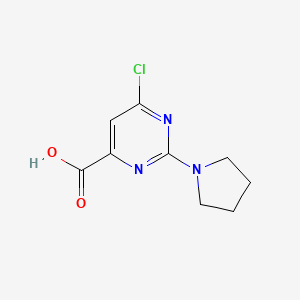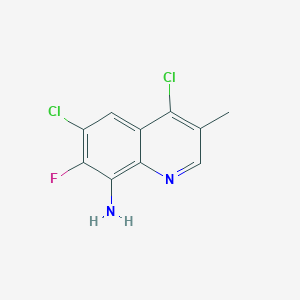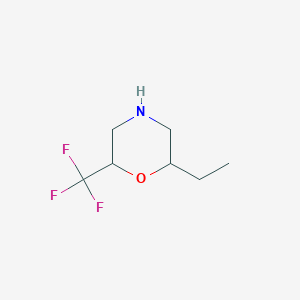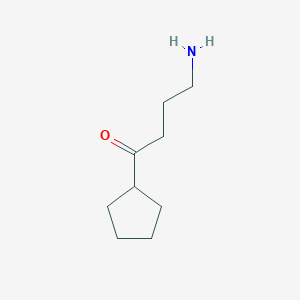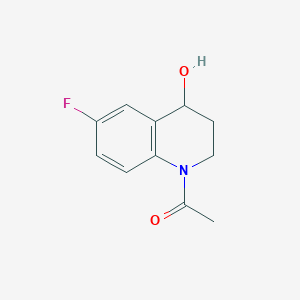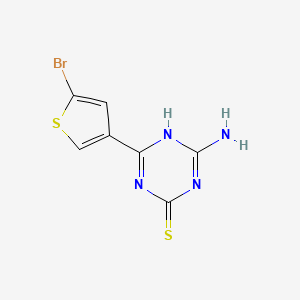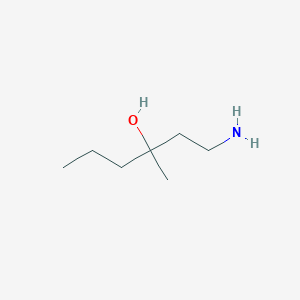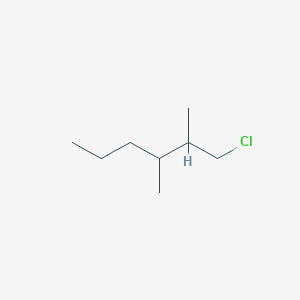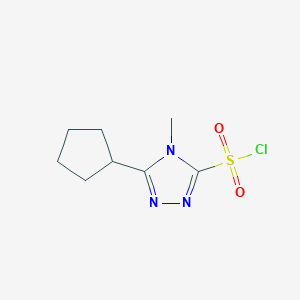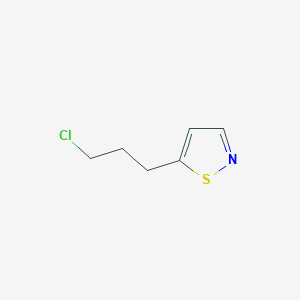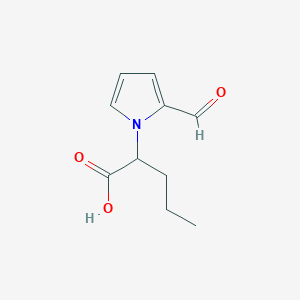
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid is a compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can be achieved through several methods. One common approach involves the Maillard reaction, which is a non-enzymatic reaction between amines and sugars . This reaction is known for producing a variety of 2-formylpyrrole derivatives.
Another method involves the Clauson-Kaas reaction, which is used to synthesize pyrrole derivatives from primary amines and 2,5-dimethoxytetrahydrofuran . The reaction conditions typically involve the use of an acid catalyst and heating to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Maillard reactions or other synthetic routes that can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: 2-(2-Carboxy-1H-pyrrol-1-yl)pentanoic acid
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)pentanoic acid
Substitution: Halogenated or nitrated pyrrole derivatives
Applications De Recherche Scientifique
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate oxidative stress, inflammation, and cell proliferation . The formyl group and the pyrrole ring play crucial roles in these interactions, enabling the compound to exert its effects on different cellular processes.
Comparaison Avec Des Composés Similaires
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can be compared with other similar compounds, such as:
- 2-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)acetic acid
- 2-(2-Formyl-5-hydroxymethyl-1H-pyrrol-1-yl)butanoic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
These compounds share the pyrrole ring structure but differ in the substituents attached to the ring. The unique combination of the formyl group and the pentanoic acid side chain in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-(2-formylpyrrol-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-4-9(10(13)14)11-6-3-5-8(11)7-12/h3,5-7,9H,2,4H2,1H3,(H,13,14) |
Clé InChI |
AQJNGHJQGDJPQR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)O)N1C=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
